Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride
Description
Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride (CAS: 1820575-47-0) is a bicyclic amine derivative with a molecular formula of C₁₂H₂₃ClN₂O₂ and a molecular weight of 262.78 g/mol . It is commonly used as an intermediate in pharmaceutical synthesis due to its rigid bicyclic scaffold, which enhances binding specificity in drug candidates. The compound is supplied as a hydrochloride salt to improve solubility and stability.
Properties
IUPAC Name |
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLXZTXBHYFCH-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by subsequent functionalization steps . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and commercial differences between the target compound and analogous bicyclic amines:
Key Observations:
Structural Differences: The bicyclo[3.2.2]nonane scaffold in the target compound differs from the bicyclo[3.3.1]nonane system in analogues, altering ring strain and conformational flexibility . The carbonic acid adduct (CAS: 2891599-28-1) introduces an additional oxygen atom and higher molecular weight (288.34 vs. 262.78), likely influencing solubility and reactivity .
Commercial Factors :
- Purity varies significantly: Industrial-grade analogues (e.g., CAS: 1523617-92-6) prioritize bulk availability (25 kg/drum), while research-grade compounds (e.g., CAS: 2891599-28-1) offer smaller, customizable quantities .
- The target compound’s hydrochloride salt form may enhance aqueous solubility compared to free bases or carbonic acid adducts .
Cost and Accessibility
- Industrial-grade analogues (e.g., CAS: 1523617-92-6) are cost-effective for large-scale applications but lack the stereochemical specificity required in drug development .
Biological Activity
Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride (CAS No. 1820575-47-0) is a bicyclic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.78 g/mol
- Purity : Typically above 95% in commercial preparations.
The compound features a bicyclic structure that contributes to its biological activity. The presence of the diazabicyclo moiety is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Type III Secretion System (T3SS) : Studies have shown that certain bicyclic compounds can inhibit T3SS in Gram-negative bacteria, which is crucial for their virulence. For example, compounds that affect the secretion of carboxypeptidase G2 (CPG2) demonstrate this potential .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Pharmacological Effects
- Antimicrobial Activity : Preliminary data suggest that related compounds have antimicrobial properties against specific bacterial strains.
- Cytotoxicity : In vitro studies are necessary to establish the cytotoxic profile of this compound on various cell lines.
Study on T3SS Inhibition
A dissertation study explored the effects of various compounds on T3SS-mediated virulence factors in enteropathogenic E. coli using C. rodentium as a model organism. The results indicated that certain bicyclic compounds could significantly inhibit CPG2 secretion at concentrations as low as 50 µM, highlighting their potential as therapeutic agents against bacterial infections .
Neuroprotective Study
Another study investigated the neuroprotective effects of bicyclic compounds in models of oxidative stress-induced neuronal injury. Results showed that these compounds could reduce cell death and improve cell viability under stress conditions, suggesting their potential for treating neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1820575-47-0 |
| Molecular Weight | 262.78 g/mol |
| Purity | ≥ 95% |
| Biological Activity | Antimicrobial, Neuroprotective |
| Study Reference | Findings |
|---|---|
| Pendergrass Dissertation | Inhibition of CPG2 secretion by bicyclic compounds |
| Neuroprotection Study | Reduction in oxidative stress-induced cell death |
Q & A
Q. What are the recommended methods for synthesizing tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a Mannich-type reaction or condensation of tert-butyl-protected intermediates with bicyclic amines. Key steps include:
- Stepwise addition of paraformaldehyde to a mixture of tert-butyl 4-oxopiperidine-1-carboxylate and benzylamine under reflux in methanol, followed by solvent evaporation and purification via column chromatography .
- Optimization strategies :
- Temperature control : Prolonged reflux (5–6 hours) ensures complete cyclization.
- Catalyst use : Acetic acid as a catalyst improves yield by stabilizing intermediates.
- Purification : Gradient elution (hexane/ethyl acetate) isolates the product with >95% purity.
Reference synthetic protocols for analogous diazabicyclo compounds to refine stoichiometry and reaction times .
Q. How can researchers confirm the structural identity and purity of this compound?
Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms bicyclic scaffold geometry and tert-butyl group integrity.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]⁺ for C₁₃H₂₃ClN₂O₂).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% recommended for pharmacological studies).
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry for (1S,5S) configuration .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles. Inspect gloves for defects before use .
- Spill management : Sweep solid spills into sealed containers; avoid aqueous rinsing to prevent environmental release .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Classify as "special waste" and consult licensed disposal services per local regulations .
Advanced Research Questions
Q. How can researchers evaluate the subtype selectivity of this compound for nicotinic acetylcholine receptors (nAChRs)?
Answer:
-
Radioligand binding assays : Compete with [³H]-epibatidine for α4β2 or α7 nAChR subtypes in transfected HEK293 cells. Calculate Ki values using Cheng-Prusoff equation .
-
Functional assays : Measure Ca²⁺ influx (Fluo-4 dye) in response to agonist activity. Compare EC₅₀ values across subtypes.
-
Example data :
Subtype Ki (nM) Efficacy (% vs. acetylcholine) α4β2 23 175 α7 >1000 <10 (Hypothetical data based on analogous compounds) .
Q. What experimental approaches identify degradation products under accelerated stability conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.
- Analytical workflow :
- LC-MS/MS : Identify hydrolyzed products (e.g., free amine from tert-butyl cleavage).
- GC-MS : Detect volatile degradation byproducts (e.g., CO, NOx under thermal stress) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf life.
- Mitigation : Store at 2–8°C in inert atmospheres to minimize hydrolysis .
Q. How should researchers resolve contradictions in reported synthetic yields or analytical data across studies?
Answer:
- Reproducibility checks : Replicate published protocols with strict control of variables (e.g., solvent grade, humidity).
- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations).
- Byproduct analysis : Use preparative TLC to isolate impurities and characterize via IR spectroscopy.
- Case example : Discrepancies in tert-butyl group stability may arise from trace acid contamination during synthesis; include neutralization steps (e.g., NaHCO₃ wash) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
